1-(Benzyloxy)-2-bromo-4-chlorobenzene
Description
Significance of Aryl Halides as Versatile Synthetic Building Blocks
Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are indispensable in modern organic synthesis. Their utility stems from their ability to participate in a wide variety of cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. rsc.orgwiley-vch.de These reactions, often catalyzed by transition metals like palladium, have become standard methods for constructing complex molecules. rsc.orgwiley-vch.de
Key examples of these transformative reactions include:
Suzuki Coupling: The reaction of an aryl halide with an organoboron reagent. youtube.com
Heck Coupling: The coupling of an aryl halide with an alkene. wiley-vch.de
Sonogashira Coupling: The reaction between an aryl halide and a terminal alkyne. rsc.org
Stille Coupling: The cross-coupling of an aryl halide with an organostannane. rsc.org
The reactivity of the aryl halide is influenced by the nature of the halogen, with the general trend being I > Br > Cl > F. numberanalytics.com This differential reactivity allows for selective transformations in polyhalogenated systems. Furthermore, the presence of other substituents on the aromatic ring can significantly impact the electronic properties and, consequently, the reactivity of the aryl halide. numberanalytics.com
Role of Benzyloxy Ethers in Contemporary Protecting Group Chemistry and Strategic Retrosynthesis
In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group. The benzyloxy group is a widely used protecting group for alcohols and phenols due to its general stability under a variety of reaction conditions, including acidic and basic environments. organic-chemistry.orguwindsor.ca
The benzyl (B1604629) ether can be introduced via several methods, most commonly the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide in the presence of a base. organic-chemistry.org A key advantage of the benzyloxy group is its facile removal under specific and mild conditions, typically through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) or by using strong Lewis acids like boron tribromide. organic-chemistry.orguwindsor.ca This "orthogonality" in its removal allows for selective deprotection without affecting other sensitive functional groups in the molecule. uwindsor.ca This strategic use of protecting groups is a cornerstone of retrosynthetic analysis, allowing chemists to logically plan the synthesis of complex target molecules. libretexts.org
Structural Features and Reactivity Context of 1-(Benzyloxy)-2-bromo-4-chlorobenzene within Di-halogenated Aromatic Systems
This compound is a di-halogenated aromatic ether that presents a unique set of reactive sites. The presence of two different halogen atoms, bromine and chlorine, on the benzene (B151609) ring allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions. wiley-vch.de This allows for a stepwise approach to synthesis, where the bromine atom can be selectively reacted while the chlorine atom remains intact for a subsequent transformation.
The benzyloxy group, being an electron-donating group, can influence the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, it acts as an activating group, directing incoming electrophiles to the ortho and para positions. rutgers.edu However, in the context of nucleophilic aromatic substitution, the positions of the halogens relative to each other and to the activating benzyloxy group are crucial. For instance, in nucleophilic aromatic substitution reactions on nitro-substituted dihalobenzenes, the position of the electron-withdrawing nitro group dictates which halogen is replaced. stackexchange.com In the case of this compound, the interplay between the electronic effects of the benzyloxy group and the two different halogens provides a nuanced reactivity profile that can be exploited in sophisticated synthetic designs.
Physicochemical and Spectroscopic Data
Below are tables detailing the known properties and spectral information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 151038-76-5 | chemsrc.comcymitquimica.com |
| Alternate CAS Number | 56872-27-6 | sigmaaldrich.comachemblock.comchemcd.com |
| Molecular Formula | C₁₃H₁₀BrClO | chemsrc.comcymitquimica.comsigmaaldrich.com |
| Molecular Weight | 297.57 g/mol | sigmaaldrich.com |
| Appearance | Solid | cymitquimica.com |
| Melting Point | 58-62 °C | sigmaaldrich.com |
| Purity | 95% - 98% | chemsrc.comcymitquimica.comachemblock.com |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Identifier | Source(s) |
| MDL Number | MFCD09265138 | sigmaaldrich.comachemblock.com |
| PubChem Substance ID | 24885575 | sigmaaldrich.com |
| InChI | 1S/C13H10BrClO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | cymitquimica.comsigmaaldrich.com |
| InChIKey | RUVDUIQMBVBZFS-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | Clc1cc(Br)ccc1OCc2ccccc2 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPMHWOWVDUINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyloxy 2 Bromo 4 Chlorobenzene and Analogous Structures
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone method for preparing ethers and is particularly well-suited for synthesizing 1-(Benzyloxy)-2-bromo-4-chlorobenzene. This reaction involves the coupling of an alkoxide with an alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org
Alkylation of 4-Bromo-2-chlorophenol with Benzyl (B1604629) Halides
The most direct application of the Williamson synthesis for the target compound involves the O-alkylation of 4-bromo-2-chlorophenol. In this procedure, the phenolic proton is first removed by a base to form the more nucleophilic phenoxide ion. This ion then attacks a benzyl halide, such as benzyl bromide or benzyl chloride, displacing the halide and forming the desired ether linkage. chemicalbook.comorganic-synthesis.com
A typical laboratory procedure involves stirring 4-bromo-2-chlorophenol with a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.comwikipedia.org Benzyl bromide is then added to the mixture, and the reaction proceeds, usually at room temperature. chemicalbook.com The choice of benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of bromide compared to chloride, which can lead to faster reaction rates. francis-press.com
Table 1: Example Reaction Components for Williamson Ether Synthesis
| scienceReactant/Reagent | functionsRole | articleExample |
|---|---|---|
| 4-Bromo-2-chlorophenol | Nucleophile Precursor | Starting phenol (B47542) |
| Benzyl bromide | Electrophile (Alkylating Agent) | Source of the benzyloxy group |
| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenol |
| N,N-Dimethylformamide (DMF) | Solvent | Polar aprotic solvent to facilitate S~N~2 reaction |
Mechanistic Considerations of Phenoxide Formation and Nucleophilic Attack
The Williamson ether synthesis proceeds via an SN2 pathway. byjus.com The reaction is initiated by the deprotonation of the phenol by a base. This step is crucial as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol. The rate of the reaction is highly dependent on the concentration of this phenoxide.
Once formed, the phenoxide ion performs a backside attack on the electrophilic carbon of the benzyl halide. byjus.com This concerted step involves the simultaneous formation of the C-O ether bond and the cleavage of the C-X (carbon-halogen) bond. byjus.com For this mechanism to be efficient, the alkylating agent should be sterically unhindered, making primary halides like benzyl bromide ideal substrates. masterorganicchemistry.comscienceinfo.com Tertiary alkyl halides are unsuitable as they predominantly lead to elimination reactions (E2) in the presence of a strong base like an alkoxide. libretexts.orgscienceinfo.com
Optimization of Reaction Conditions: Solvent Effects, Base Selection, and Temperature Influence
The success and yield of the Williamson ether synthesis are highly dependent on the reaction conditions. wikipedia.org
Solvent Selection: Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are commonly used because they effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion (the phenoxide) relatively free and highly reactive. wikipedia.orgbyjus.comscienceinfo.com Protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity. wikipedia.org
Base Selection: The choice of base is critical for the efficient generation of the phenoxide. While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for deprotonating phenols and are easier to handle. organic-synthesis.comwikipedia.org In industrial applications, phase transfer catalysis is common. wikipedia.orgbyjus.com
Temperature Influence: The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.comscienceinfo.com Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination, especially with more sterically hindered alkyl halides. scienceinfo.com The reaction time can vary from 1 to 8 hours. wikipedia.orgbyjus.comscienceinfo.com
Table 2: Optimization Parameters for Williamson Ether Synthesis
| tuneParameter | recommendOptimal Choice | infoRationale |
|---|---|---|
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Enhances nucleophilicity of the phenoxide, speeding up the S~N~2 reaction. wikipedia.org |
| Base | K₂CO₃, Cs₂CO₃, NaH | Effectively deprotonates the phenol to form the reactive phenoxide. organic-synthesis.com |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed in a reasonable timeframe without promoting side reactions. wikipedia.orgbyjus.com |
| Alkyl Halide | Primary (e.g., Benzyl Bromide) | Minimizes competing elimination reactions and favors the S~N~2 pathway. masterorganicchemistry.comscienceinfo.com |
Advanced Strategies for Halogenation and Substituent Introduction
The synthesis of this compound can also be approached by strategically introducing the halogen and benzyloxy substituents onto the benzene (B151609) ring in a specific order. This requires a deep understanding of electrophilic aromatic substitution and directing group effects.
Regioselective Halogenation on Substituted Benzenes
Halogenation of a benzene ring is a classic example of electrophilic aromatic substitution. wikipedia.org The regioselectivity of the reaction—that is, which position the incoming halogen takes—is dictated by the substituents already present on the ring. chemistrysteps.com
Activating Groups: Electron-donating groups (e.g., -OH, -OR) are "activating" and direct incoming electrophiles to the ortho and para positions.
Deactivating Groups: Electron-withdrawing groups (e.g., halogens, -NO₂) are "deactivating" but, with the exception of the nitro group, are also ortho, para-directing.
In the context of this synthesis, a hydroxyl (-OH) group or a benzyloxy (-OCH₂Ph) group will direct incoming halogens to the positions ortho and para to it. A chlorine or bromine atom will also direct to the ortho and para positions, but will slow the reaction down. Controlling the reaction to achieve a specific isomer among several possibilities is a key synthetic challenge. amanote.com The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule (e.g., Br₂) and make it a more potent electrophile. wikipedia.orgchemistrysteps.commasterorganicchemistry.com
Sequential Introduction of Halogens and Benzyloxy Group
A logical synthetic route to this compound involves a multi-step sequence starting from a simpler substituted benzene. One effective pathway begins with 2-chlorophenol.
Bromination of 2-Chlorophenol: The first step is the regioselective bromination of 2-chlorophenol. The hydroxyl group is a strong activating, ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. The para position relative to the powerful hydroxyl group is sterically accessible and electronically favored, leading to the formation of 4-bromo-2-chlorophenol as the major product. google.com This reaction can be carried out by treating 2-chlorophenol with bromine, sometimes in a solvent like carbon tetrachloride or with a catalyst to improve selectivity and yield. google.comgoogle.com
Etherification: The resulting 4-bromo-2-chlorophenol is then subjected to the Williamson ether synthesis as described in section 2.1, reacting it with benzyl bromide in the presence of a base to yield the final product, this compound. chemicalbook.com
This sequential approach provides a high degree of control over the final substitution pattern, ensuring the correct placement of the chloro, bromo, and benzyloxy groups.
Green Chemistry Approaches in the Synthesis of Aryl Ethers
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of aryl ether synthesis, this translates to methodologies that offer enhanced efficiency, reduced energy consumption, and minimized waste production.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Williamson ether synthesis. researchgate.net Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reactants and solvent, leading to a rapid and uniform temperature increase. This can result in dramatic reductions in reaction times, often from hours to minutes, and frequently leads to higher product yields and purities.
The synthesis of aryl benzyl ethers from various substituted phenols has been shown to be highly efficient under microwave irradiation. For instance, the reaction of phenols with benzyl chloride in the presence of a base like potassium carbonate can be completed in a matter of minutes, often without the need for a solvent. researchgate.net This solvent-free approach is particularly attractive from a green chemistry perspective, as it eliminates a major source of chemical waste.
The table below illustrates typical reaction conditions and outcomes for the microwave-assisted synthesis of various aryl benzyl ethers, demonstrating the broad applicability and efficiency of this technique for analogous structures to this compound.
| Phenol Derivative | Alkylating Agent | Base/Catalyst | Solvent | Time (min) | Yield (%) |
| 4-Chlorophenol | Benzyl chloride | K₂CO₃ | None | 5 | 92 |
| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | None | 3 | 95 |
| 2-Naphthol | Benzyl chloride | NaOH | Water | 10 | 88 |
| 3-Methoxyphenol | Benzyl bromide | Cs₂CO₃ | DMF | 8 | 90 |
This table presents representative data for the synthesis of analogous aryl benzyl ethers to illustrate the efficiency of microwave-assisted synthesis.
Research has demonstrated that microwave-assisted procedures can often be performed under milder conditions and with simpler work-up procedures compared to their conventional counterparts, making them a highly attractive green alternative for the synthesis of compounds like this compound. researchgate.net
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool for organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. This intense energy input can significantly enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems.
In the context of synthesizing benzyloxy derivatives, ultrasound has been successfully employed to promote the O-alkylation of phenols. For the synthesis of 1,4-bis(benzyloxy)benzene from hydroquinone and benzyl chloride, the use of ultrasound irradiation (40 kHz) in a solid-liquid phase-transfer catalysis system resulted in a significant rate enhancement. semanticscholar.org The application of ultrasound can be particularly beneficial for reactions involving solid reactants, such as potassium or sodium hydroxide, by continuously cleaning and activating the surface of the solid.
A study on the synthesis of 4-(benzyloxy)biphenyl using 4-phenylphenol and benzyl chloride under ultrasonic conditions highlighted the benefits of this technique, including high yields, reduced reaction times, and the avoidance of high temperatures. niscpr.res.in The combination of ultrasound with microwave irradiation has also been explored, demonstrating a synergistic effect that leads to even faster and more efficient etherification reactions, often without the need for a phase-transfer catalyst.
The following table provides illustrative data on the effect of ultrasound on the synthesis of benzyloxy derivatives, showcasing its potential for the preparation of this compound.
| Reactants | Catalyst | Conditions | Time (h) | Yield (%) |
| 4-Phenylphenol, Benzyl chloride | MPTC | 50°C, 600 rpm | 4 | 78 |
| 4-Phenylphenol, Benzyl chloride | MPTC | Ultrasound (40 kHz), 50°C | 1.5 | 95 |
| Hydroquinone, Benzyl chloride | MPTC | Ultrasound (40 kHz) | 2 | 92 |
This table presents representative data for the synthesis of analogous benzyloxy compounds, demonstrating the rate enhancement provided by ultrasound. MPTC refers to a multi-site phase-transfer catalyst. semanticscholar.orgniscpr.res.in
Interphase catalysis, more commonly known as phase-transfer catalysis (PTC), is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). crdeepjournal.org In the Williamson ether synthesis, the phenoxide is often in an aqueous or solid phase, while the alkyl halide is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the phenoxide anion into the organic phase, where it can react with the alkyl halide. crdeepjournal.org
PTC offers several green chemistry advantages. It can eliminate the need for expensive, anhydrous, and often hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), allowing reactions to be carried out in more environmentally benign solvents or even in biphasic water-organic solvent systems. It also allows the use of inexpensive and safer bases like sodium or potassium hydroxide instead of more hazardous reagents like sodium hydride. masterorganicchemistry.com
The synthesis of benzyl ethers from phenols and benzyl chloride is a classic application of PTC. The use of catalysts like tetrabutylammonium bromide (TBAB) can lead to high yields under mild conditions. Multi-site phase-transfer catalysts (MPTCs), which have more than one active center, have been shown to be even more effective than traditional single-site catalysts, further enhancing reaction rates. niscpr.res.in
| Phenol | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenol | 50% NaOH | TBAB | Dichloromethane | 25 | 95 |
| 4-Chlorophenol | KOH | Aliquat 336 | Toluene | 60 | 92 |
| 2,4,6-Tribromophenol | KOH | TBAB | Chlorobenzene | 70 | 85 |
| 4-Phenylphenol | NaOH | MPTC | Chlorobenzene | 50 | 95 |
This table provides representative examples of phase-transfer catalyzed benzylation of various phenols, illustrating the versatility of this method. niscpr.res.in
The efficiency of PTC makes it a highly valuable tool for the industrial-scale synthesis of aryl ethers, offering a more sustainable and cost-effective process.
Reactivity and Chemical Transformations of 1 Benzyloxy 2 Bromo 4 Chlorobenzene
Cross-Coupling Reactions at Aryl Halide Positions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 1-(benzyloxy)-2-bromo-4-chlorobenzene is an excellent substrate for such transformations due to its two distinct aryl halide moieties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the formation of biaryl structures. In the case of this compound, these reactions can be performed with high selectivity. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective coupling at the C-Br position. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst like palladium(II) acetate (B1210297) and a suitable ligand such as tricyclohexylphosphine (B42057) tetrafluoroborate, results in the formation of a 2-aryl-1-(benzyloxy)-4-chlorobenzene derivative in good to excellent yields. nih.gov The chlorine atom typically remains intact under these conditions, providing a handle for subsequent transformations.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Electrophile | Coupling Partner | Catalyst System | Product | Yield |
| 1-bromo-4-(chloromethyl)benzene | Arylboronic acids | Pd(OAc)2 / PCy3·HBF4 | Chloromethyl-1,1′-biphenyl compounds | Moderate to excellent |
This table illustrates the general principle of selective C-Br bond coupling in the presence of a C-Cl bond, a reactivity pattern also observed for this compound. nih.gov
The Ullmann reaction, which traditionally involves copper-mediated coupling of aryl halides, offers another avenue for the functionalization of this compound. While palladium catalysis is often preferred for its milder conditions and broader substrate scope, copper-based systems can be effective, particularly for the formation of carbon-oxygen or carbon-nitrogen bonds. The selectivity in these reactions also tends to favor the more reactive C-Br bond over the C-Cl bond.
The selective functionalization of this compound in cross-coupling reactions hinges on the inherent difference in reactivity between carbon-bromine and carbon-chlorine bonds. The C-Br bond is weaker and more readily undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Cl bond. nih.govresearchgate.net This difference in bond strength and reactivity allows for a sequential or orthogonal approach to functionalization. The bromine atom can be selectively replaced via a cross-coupling reaction, leaving the chlorine atom available for a subsequent, often more forcing, coupling reaction or a different type of transformation altogether. This stepwise functionalization is a key advantage in the synthesis of complex, polysubstituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the halogen atoms and the potential for stabilization of intermediates by the aromatic ring make this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions.
In SNAr reactions, the regioselectivity is governed by the ability of the leaving group to depart and the stabilization of the anionic intermediate (Meisenheimer complex). Generally, in activated aryl halides, the order of leaving group ability is F > NO2 > Cl ≈ Br > I. nih.gov The benzyloxy group, being an electron-donating group, activates the ring towards electrophilic aromatic substitution but deactivates it towards nucleophilic attack. However, the presence of the two electron-withdrawing halogen atoms facilitates SNAr reactions. The ortho and para positions relative to a strongly activating group are typically favored for nucleophilic attack. In this compound, the chlorine atom is para to the benzyloxy group, and the bromine atom is ortho. The interplay between the electronic effects of the benzyloxy group and the halogens, as well as the relative leaving group abilities of bromide and chloride, will determine the site of nucleophilic attack.
The mechanism of an SNAr reaction proceeds through a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. A nucleophile attacks the carbon atom bearing a leaving group, forming a tetrahedral intermediate where the negative charge is delocalized over the aromatic ring and any electron-withdrawing substituents. In the case of this compound, the attack of a nucleophile at either the carbon bearing the bromine or the chlorine would lead to the formation of a corresponding Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the leaving group (bromide or chloride) restores the aromaticity of the ring and yields the substitution product. The relative rates of formation and decomposition of these intermediates will dictate the observed regioselectivity of the reaction.
Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. msu.edulumenlearning.com The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the electronic properties of the existing substituents. libretexts.org
Directing Effects of Benzyloxy and Halogen Substituents
The substituents on the aromatic ring of this compound exert distinct directing effects in electrophilic aromatic substitution reactions. These effects determine the position at which an incoming electrophile will attack the benzene ring.
Benzyloxy Group (-OCH₂Ph): The benzyloxy group is an activating group and an ortho, para-director. pressbooks.publibretexts.org The oxygen atom, with its lone pair of electrons, can donate electron density to the aromatic ring through resonance. organicchemistrytutor.com This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org The resonance structures show an increased electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. libretexts.orgorganicchemistrytutor.com
Halogen Substituents (-Br, -Cl): Bromine and chlorine are deactivating groups, yet they are also ortho, para-directors. libretexts.orgpressbooks.pub Their behavior is a result of two opposing electronic effects:
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond, which deactivates the ring towards EAS. latech.edu
Resonance Effect (+M): The lone pairs on the halogen atoms can be donated to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack. libretexts.orglibretexts.org
While the inductive effect deactivates the entire ring, the resonance stabilization is most effective for intermediates of ortho and para substitution. libretexts.org This makes the ortho and para positions more favorable for electrophilic attack compared to the meta position.
Control of Regioselectivity in Further Functionalization
The regioselectivity of further electrophilic aromatic substitution on this compound is a consequence of the combined directing effects of the three substituents. The benzyloxy group strongly directs incoming electrophiles to its ortho and para positions. However, the existing bromine and chlorine atoms already occupy one ortho and the para position, respectively.
This leaves the remaining ortho and meta positions relative to the benzyloxy group as potential sites for substitution. The strong activating nature of the benzyloxy group will preferentially direct the incoming electrophile to the vacant ortho position. The deactivating nature of the halogens will further disfavor substitution on the carbon atoms to which they are attached. Therefore, further electrophilic substitution is most likely to occur at the position ortho to the benzyloxy group and meta to the bromine atom.
Transformations Involving the Benzylic Position
The benzylic position, the carbon atom of the benzyl (B1604629) group attached to the ether oxygen, is particularly reactive due to its proximity to the aromatic ring. masterorganicchemistry.com This allows for specific transformations at this site.
Benzylic Bromination via Free Radical Mechanisms
Benzylic C-H bonds are relatively weak and susceptible to free radical halogenation. masterorganicchemistry.com Benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light or heat. masterorganicchemistry.comresearchgate.net This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. masterorganicchemistry.com The stability of the intermediate benzyl radical, which is resonance-stabilized by the adjacent benzene ring, is a key driving force for this reaction. masterorganicchemistry.com The reaction selectively brominates the benzylic position without affecting the aromatic ring. masterorganicchemistry.com
It is important to control the reaction conditions, as the use of excess NBS can lead to dibromination at the benzylic position. nih.gov
Benzylic Oxidation Reactions
The benzylic position can also undergo oxidation to form carbonyl compounds. masterorganicchemistry.commdpi.comresearchgate.net This transformation is a valuable synthetic tool. researchgate.net A variety of oxidizing agents can be employed for this purpose.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic C-H bond. masterorganicchemistry.com However, these conditions can be harsh and may not be suitable for molecules with sensitive functional groups. masterorganicchemistry.com
More selective methods for benzylic oxidation have been developed. These include the use of:
tert-Butyl hydroperoxide (TBHP) in combination with transition metal catalysts like Cu, Co, Cr, and Mn. mdpi.com
N-Hydroxyphthalimide (NHPI) in the presence of a co-catalyst and molecular oxygen. researchgate.net
Visible light photocatalysis, which offers a milder and more environmentally friendly approach. mdpi.com
The oxidation of benzyl ethers can lead to the formation of aldehydes or esters, depending on the reaction conditions and the work-up procedure. nih.gov For instance, oxidation with NBS can lead to a monobrominated intermediate that can eliminate to form an aldehyde or undergo further bromination and subsequent hydrolysis to yield an ester. nih.gov
Halogen Exchange and Redistribution Reactions on the Aromatic Core
The halogen atoms on the aromatic ring of this compound can potentially undergo exchange or redistribution reactions, although these are generally less common than the transformations at the benzylic position or electrophilic aromatic substitutions.
Halogen exchange reactions, where one halogen is replaced by another, can sometimes be achieved under specific conditions, often involving metal catalysts. The relative bond strengths of the carbon-halogen bonds (C-Cl vs. C-Br) can influence the feasibility of such exchanges.
Redistribution of halogens on an aromatic core is also a possibility, particularly under high-temperature or catalytic conditions. However, for a molecule like this compound, such reactions would likely require forcing conditions and may lead to a mixture of products. The presence of multiple halogen atoms on an aromatic ring can make them more susceptible to dehalogenation under certain environmental or pyrolytic conditions. taylorfrancis.comnih.gov Anaerobic microbial cultures have also been shown to be capable of dehalogenating polychlorinated and polybrominated aromatic compounds. researchgate.net
C-H Functionalization Strategies Applicable to Halogenated Benzene Scaffolds
The field of organic synthesis has been revolutionized by the advent of C-H functionalization, a powerful strategy that allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. For a molecule such as this compound, which possesses a halogenated benzene scaffold, C-H functionalization presents a compelling avenue for late-stage molecular diversification. The presence of the benzyloxy group, halogens, and multiple C-H bonds on the aromatic ring provides a rich platform for exploring various regioselective transformations.
Transition-metal catalysis, particularly with palladium, has been at the forefront of advancements in C-H functionalization. snnu.edu.cnrsc.org The application of these methods to halogenated benzene scaffolds, like that in this compound, allows for the introduction of new functional groups ortho to existing substituents, a transformation that can be challenging to achieve through classical electrophilic aromatic substitution.
The benzyloxy group in this compound can act as a directing group, guiding the metal catalyst to activate the C-H bonds at the ortho positions (C3 and C5). This directed C-H activation is a key strategy for achieving high regioselectivity in the functionalization of substituted arenes. The general mechanism often involves the formation of a palladacycle intermediate, which then reacts with a coupling partner to form the desired product.
A variety of C-H functionalization reactions could be envisioned for this compound, including arylation, alkenylation, and alkylation. These transformations would lead to the synthesis of complex poly-substituted aromatic structures, which are valuable building blocks in medicinal chemistry and materials science.
Illustrative Palladium-Catalyzed C-H Arylation
One of the most developed C-H functionalization reactions is direct arylation, which forms a biaryl linkage. For this compound, a directed C-H arylation would likely occur at the C3 or C5 position. The general reaction scheme would involve the coupling of the halogenated benzene with an aryl halide or another C-H bond of an arene.
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Halogenated Benzene Scaffolds
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Coupling Partner | Potential Product Structure |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 110 | Aryl Bromide | Arylated at C3/C5 |
| 2 | PdCl₂ (5) | PCy₃ (10) | Cs₂CO₃ | Dioxane | 120 | Aryl Iodide | Arylated at C3/C5 |
| 3 | Pd(TFA)₂ (10) | None | Ag₂CO₃ | TFA | 100 | Benzene | Arylated at C3/C5 |
This table is illustrative and based on general findings for related halogenated benzene scaffolds. Specific conditions for this compound would require experimental optimization.
Research Findings on Analogous Systems
Studies on the twofold C-H functionalization of anilides have demonstrated the feasibility of ortho-arylation using a palladium catalyst. nih.govmit.edu In these cases, the amide group directs the arylation to the ortho C-H bonds. Similarly, the benzyloxy group in this compound could direct the palladium catalyst to the adjacent C-H bonds. The reaction typically requires a palladium(II) salt, such as palladium acetate, and an oxidant, which can sometimes be molecular oxygen. nih.govmit.edu
The development of bidentate directing groups has further expanded the scope of C-H functionalization, enabling the activation of even less reactive C(sp³)-H bonds. nih.gov While the primary focus for this compound would be the aromatic C(sp²)-H bonds, the principles of directed catalysis are highly relevant.
Furthermore, palladium-catalyzed ortho-alkenylation and acetoxylation of phenols, which are structurally related to the benzyloxyarene, have been successfully developed. nih.gov These reactions often proceed through a cyclometalated intermediate and exhibit high regio- and diastereoselectivity. nih.gov Such strategies could potentially be adapted for the functionalization of this compound.
Table 2: Potential C-H Functionalization Reactions for this compound
| Reaction Type | Catalyst System | Coupling Partner | Potential Functional Group Introduced |
| Alkenylation | Pd(OAc)₂ / Ligand | Olefin | Vinyl group |
| Alkylation | Pd(OAc)₂ / Ligand | Alkyl halide | Alkyl group |
| Acetoxylation | Pd(OAc)₂ | Acetic Anhydride | Acetoxy group |
This table outlines potential transformations based on established C-H functionalization methodologies for similar aromatic substrates.
The presence of bromine and chlorine atoms on the benzene ring of this compound adds another layer of complexity and opportunity. These halogens can participate in subsequent cross-coupling reactions, allowing for a sequential and highly controlled construction of complex molecular architectures. The strategic application of C-H functionalization followed by traditional cross-coupling reactions would provide a powerful toolkit for the synthesis of novel compounds derived from this halogenated benzene scaffold.
Mechanistic Investigations of Reactions Involving 1 Benzyloxy 2 Bromo 4 Chlorobenzene
Elucidation of Phenoxide-Mediated Etherification Mechanisms
Phenoxide-mediated etherification reactions involving aryl halides typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, particularly when the aromatic ring is substituted with electron-withdrawing groups. In the case of 1-(benzyloxy)-2-bromo-4-chlorobenzene, the reaction with a phenoxide nucleophile involves the attack of the phenoxide on one of the carbon atoms bearing a halogen.
The generally accepted mechanism for this transformation is a two-step addition-elimination process. libretexts.org
Nucleophilic Attack: The electron-rich phenoxide attacks the carbon atom attached to a halogen (either bromine or chlorine), leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org During this step, the carbon at the reaction site changes from a planar sp² hybridization to a tetrahedral sp³ hybridization. libretexts.org
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion (bromide or chloride). This step regenerates the aromatic system, resulting in the final ether product.
The presence of the benzyloxy group, an activating group, and the two halogen atoms, which are deactivating yet function as leaving groups, influences the reaction rate and regioselectivity. While electron-withdrawing groups typically accelerate SNAr reactions by stabilizing the anionic intermediate, the specific positioning of the substituents on this compound dictates the most probable site of attack.
Detailed Studies on Aryl Halide Cross-Coupling Mechanisms and Catalytic Cycles
Aryl halide cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium or nickel. For a substrate like this compound, which possesses two different halogen atoms, the regioselectivity of the coupling is a key mechanistic question.
The catalytic cycle for these reactions generally involves three primary steps:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. In dihalogenated substrates, this step is highly selective. The carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond, leading to preferential oxidative addition at the C-Br bond.
Transmetalation (for couplings like Suzuki or Stille): An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium catalyst, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recent advancements have also explored multimetallic catalysis, where two different metal catalysts work synergistically to enable cross-coupling between two different aryl halides, such as an aryl bromide and an aryl triflate or chloride. nih.gov These systems rely on the orthogonal reactivity of the two catalysts, where one metal (e.g., nickel) preferentially activates the aryl bromide and the other (e.g., palladium) activates the other coupling partner. nih.gov This approach allows for direct coupling without the need for pre-formed organometallic reagents. nih.gov
| Carbon-Halogen Bond | Relative Bond Energy | Reactivity in Oxidative Addition | Typical Catalyst System |
|---|---|---|---|
| C-I (Iodine) | Lowest | Highest | Palladium, Nickel, Copper |
| C-Br (Bromine) | Low | High | Palladium, Nickel |
| C-Cl (Chlorine) | High | Low | Specialized Palladium/Nickel catalysts |
| C-F (Fluorine) | Highest | Lowest (generally inert) | Requires highly specialized catalysts |
Analysis of Nucleophilic Aromatic Substitution Pathways and Intermediate Stability
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound when treated with strong nucleophiles. Unlike SN1 and SN2 reactions that occur at sp³-hybridized carbons, SNAr involves a nucleophilic attack on an sp²-hybridized carbon of the aromatic ring. youtube.com The reaction proceeds readily when the ring is "activated" by the presence of electron-withdrawing groups located ortho or para to the leaving group. philadelphia.edu.jomasterorganicchemistry.com These groups are essential for stabilizing the negatively charged intermediate.
The mechanism is a two-step process:
Formation of the Meisenheimer Complex: A nucleophile adds to the carbon atom bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized across the ring, with significant density on the carbons ortho and para to the site of attack.
Loss of the Leaving Group: The leaving group (halide ion) is ejected, and the aromaticity of the ring is restored. youtube.com
In this compound, the chloro and bromo substituents act as both leaving groups and electron-withdrawing groups through induction, which helps to stabilize the Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. Without sufficient stabilization, the energy required to form the intermediate is too high for the reaction to proceed at a practical rate. libretexts.org
Understanding Regioselectivity Determinants in Aromatic Functionalization
Regioselectivity—the control of which position on the aromatic ring reacts—is determined by a combination of electronic and steric factors inherent to the substituents on this compound.
In Cross-Coupling Reactions: The regioselectivity is overwhelmingly dictated by the difference in reactivity between the C-Br and C-Cl bonds. The C-Br bond undergoes oxidative addition with standard palladium or nickel catalysts much more readily than the stronger, less reactive C-Cl bond. Therefore, cross-coupling reactions will selectively occur at the C-2 position (the site of the bromine atom).
In Nucleophilic Aromatic Substitution (SNAr): The regioselectivity is more complex and depends on which site leads to the most stable Meisenheimer complex.
Leaving Group Ability: Bromide is generally a better leaving group than chloride in the elimination step of the SNAr mechanism. This factor would favor substitution at the C-2 position.
| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |
|---|---|---|---|---|
| -OCH₂Ph (Benzyloxy) | C-1 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Ortho, Para-Activating |
| -Br (Bromo) | C-2 | -I (Withdrawing) | +R (Weakly Donating) | Ortho, Para-Deactivating |
| -Cl (Chloro) | C-4 | -I (Withdrawing) | +R (Weakly Donating) | Ortho, Para-Deactivating |
Exploration of Reversible Processes and Equilibrium Conditions in Aryl Chemistry
Many reactions in organic synthesis, including aryl functionalizations, are conducted under conditions that drive them to completion, rendering them effectively irreversible for practical purposes. This is often achieved by removing a byproduct or using a large excess of a reagent.
However, the concept of reversible reactions and dynamic equilibrium is fundamental to chemical processes. youtube.com A reaction at equilibrium is in a state where the rate of the forward reaction is equal to the rate of the reverse reaction. For reactions involving this compound, certain steps, particularly the formation of intermediates like the Meisenheimer complex, can be reversible.
The position of the equilibrium is governed by Le Châtelier's principle, which states that a system at equilibrium will adjust to counteract any change in conditions.
Concentration: Increasing the concentration of a reactant (e.g., the nucleophile in an SNAr reaction) will shift the equilibrium towards the products.
Temperature: The effect of temperature depends on the enthalpy of the reaction. For exothermic reactions, increasing the temperature shifts the equilibrium back towards the reactants.
Pressure: Pressure changes significantly affect reactions involving gases but have a minimal effect on most condensed-phase aryl chemistry reactions.
Theoretical and Computational Studies of 1 Benzyloxy 2 Bromo 4 Chlorobenzene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimizing the molecular geometry of organic compounds. niscpr.res.inuantwerpen.be For 1-(Benzyloxy)-2-bromo-4-chlorobenzene, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately model its three-dimensional structure. doi.org
The optimization process minimizes the energy of the molecule to predict its most stable conformation. This would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the geometries of the two phenyl rings and the ether linkage connecting them. Studies on similar halobenzenes and benzyl (B1604629) derivatives provide a reference for the expected structural parameters. niscpr.res.innih.gov
Illustrative Data Table of Predicted Geometric Parameters: This table presents hypothetical, yet scientifically plausible, data for the optimized geometry of this compound, based on DFT calculations of analogous structures.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-Br Bond Length | Distance between the carbon atom of the benzene (B151609) ring and the bromine atom. | ~1.90 Å |
| C-Cl Bond Length | Distance between the carbon atom of the benzene ring and the chlorine atom. | ~1.74 Å |
| C-O-C Bond Angle | Angle of the ether linkage between the two aromatic rings. | ~118° |
| Dihedral Angle (Ring-O-CH2-Ring) | Torsional angle defining the orientation of the benzyl group relative to the chlorobromophenyl ring. | Variable, depending on conformation |
Computational Prediction of Reactivity and Regioselectivity in Chemical Transformations
Computational methods are highly effective in predicting the reactivity and regioselectivity of molecules in chemical reactions. For this compound, this is particularly relevant for electrophilic aromatic substitution reactions. The substituents on the benzene ring—bromo, chloro, and benzyloxy groups—exert competing electronic effects that direct incoming electrophiles to specific positions.
Methods like the RegioSQM can predict the most likely sites for electrophilic attack by calculating the proton affinities of the aromatic carbon atoms. nih.govrsc.org Generally, the benzyloxy group is an activating, ortho-para directing group due to its electron-donating resonance effect. Conversely, the bromine and chlorine atoms are deactivating, ortho-para directing groups due to their inductive electron-withdrawing and resonance electron-donating effects. Computational models can quantify these influences to predict the most probable site of substitution, which is critical for synthetic planning. nih.govdiva-portal.org The interplay of these effects would likely direct electrophiles to the positions ortho and para to the activating benzyloxy group, with computational models helping to discern the most favored position.
Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. youtube.comtaylorandfrancis.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's nucleophilic and electrophilic character, respectively. For this compound, analysis of the HOMO would likely show significant electron density on the benzyloxy-substituted ring, indicating its role as the primary site for electrophilic attack. The LUMO's distribution would, in turn, highlight potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. walisongo.ac.id For this compound, an ESP map would illustrate electron-rich regions (typically colored red) and electron-poor regions (colored blue). It is expected that the area around the benzyloxy group would show a higher negative potential, while the halogen-substituted positions might exhibit regions of more positive potential, influencing intermolecular interactions and the approach of reactants. nih.gov
Conformational Analysis and Energy Landscape Mapping
The flexibility of the benzyloxy group introduces conformational complexity to this compound. The rotation around the C-O and C-C single bonds of the ether linkage leads to different spatial arrangements (conformers) with varying energies.
A conformational analysis, typically performed using DFT, would involve systematically rotating these bonds and calculating the energy of each resulting conformer. mdpi.comchemrxiv.org This process maps out the potential energy surface and identifies the lowest-energy conformers, which are the most likely to be present under normal conditions. nih.gov The analysis would also determine the energy barriers to rotation between these stable conformations, providing insight into the molecule's flexibility. researchgate.netnih.gov
Illustrative Data Table of Conformational Energy: This table presents a hypothetical energy profile for the rotation around the C(phenyl)-O bond in this compound.
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0° | 5.0 | Eclipsed, high-energy transition state |
| 90° | 0.0 | Staggered, low-energy stable conformer |
| 180° | 4.5 | Eclipsed, high-energy transition state |
| 270° | 0.2 | Staggered, slightly higher energy stable conformer |
Investigation of Aromaticity Indices (e.g., HOMA) and Their Perturbations
Aromaticity is a fundamental concept in organic chemistry, and its quantification can reveal the influence of substituents on the benzene ring. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index to quantify the degree of aromatic character based on the uniformity of bond lengths within the ring. nih.govnih.govacs.org A HOMA value of 1 indicates a perfectly aromatic system like benzene, while a value of 0 suggests a non-aromatic system. researchgate.net
For this compound, HOMA calculations would be performed on the substituted phenyl ring. The presence of the electron-donating benzyloxy group and the electron-withdrawing halogen atoms would cause some deviation in the C-C bond lengths from the ideal benzene structure, leading to a HOMA value slightly less than 1. This analysis would quantify the perturbation of the ring's aromaticity by its substituents. usu.edu
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-(Benzyloxy)-2-bromo-4-chlorobenzene. Both ¹H-NMR and ¹³C-NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecular structure.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted benzene (B151609) ring. The benzylic protons (-CH₂-) would likely appear as a singlet, integrating to two protons, in the region of 5.0-5.2 ppm. The five protons of the phenyl ring of the benzyl group would typically resonate in the 7.3-7.5 ppm range, likely as a complex multiplet. The three aromatic protons on the 2-bromo-4-chlorophenyl ring are expected to show a characteristic splitting pattern. The proton at C6 would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a doublet, with chemical shifts influenced by the neighboring bromo, chloro, and benzyloxy substituents.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, a total of 13 distinct carbon signals are anticipated in a decoupled spectrum. The benzylic carbon (-CH₂-) is expected to appear in the range of 70-75 ppm. The carbons of the phenyl ring of the benzyl group would resonate in the aromatic region, typically between 127 and 137 ppm. The six carbons of the substituted benzene ring would also appear in the aromatic region, with their chemical shifts significantly influenced by the electronic effects of the oxygen, bromine, and chlorine substituents. The carbon attached to the bromine (C2) would likely be shifted upfield due to the heavy atom effect.
| ¹H-NMR Predicted Data | ¹³C-NMR Predicted Data |
| Chemical Shift (δ) ppm | Assignment |
| ~7.50-7.30 (m, 5H) | Phenyl-H |
| ~7.45 (d, 1H) | Ar-H |
| ~7.20 (dd, 1H) | Ar-H |
| ~6.90 (d, 1H) | Ar-H |
| ~5.10 (s, 2H) | -OCH₂- |
Mass Spectrometry (MS) Techniques (e.g., EIMS, HRMS, GC-MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of isotopic peaks. A prominent fragmentation pathway would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a 2-bromo-4-chlorophenoxy radical. Other fragments could arise from the loss of bromine or chlorine atoms from the molecular ion or subsequent fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₁₃H₁₀BrClO) can be calculated and compared with the experimentally determined value to confirm its molecular formula with high confidence.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is particularly useful for analyzing the purity of a sample of this compound and for identifying any potential impurities by comparing their mass spectra to spectral libraries.
| Predicted EIMS Fragmentation Data | |
| m/z | Proposed Fragment |
| 296/298/300 | [M]⁺ (C₁₃H₁₀⁷⁹Br³⁵Cl)⁺ / (C₁₃H₁₀⁸¹Br³⁵Cl)⁺ or (C₁₃H₁₀⁷⁹Br³⁷Cl)⁺ / (C₁₃H₁₀⁸¹Br³⁷Cl)⁺ |
| 217/219 | [M - C₇H₇]⁺ |
| 205/207 | [M - Br]⁺ |
| 261/263 | [M - Cl]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactions
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
In the solid state, the molecule would likely adopt a conformation that minimizes steric hindrance. The packing of the molecules in the crystal lattice would be governed by various non-covalent interactions, such as van der Waals forces. Due to the presence of the aromatic rings, π-π stacking interactions between adjacent molecules might also play a role in stabilizing the crystal structure. The analysis of the crystal packing can provide insights into the physical properties of the solid, such as its melting point and solubility.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include the C-O-C stretching vibrations of the ether linkage, which typically appear in the region of 1250-1000 cm⁻¹. The C-Br and C-Cl stretching vibrations would be observed at lower frequencies, generally below 800 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to a series of bands in the 1600-1450 cm⁻¹ region. The presence of these characteristic absorption bands would provide strong evidence for the proposed structure.
| Predicted Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| ~1250 | Asymmetric C-O-C Stretch |
| ~1050 | Symmetric C-O-C Stretch |
| ~750 | C-Cl Stretch |
| ~680 | C-Br Stretch |
Chromatographic Techniques (e.g., GC, HPLC, TLC) for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For a compound of moderate polarity like this compound, a silica gel plate would typically be used as the stationary phase, with a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) as the mobile phase. The compound's retention factor (Rf) would be characteristic under specific conditions.
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. This compound, being a relatively non-polar compound, would be well-suited for GC analysis. A non-polar or a mid-polar capillary column would likely be used, and the retention time of the compound would be a key parameter for its identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For the analysis of this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18-functionalized silica stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The purity of the sample can be determined by the area of the peak corresponding to the compound in the chromatogram.
Applications of 1 Benzyloxy 2 Bromo 4 Chlorobenzene As a Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
1-(Benzyloxy)-2-bromo-4-chlorobenzene serves as a key starting material or intermediate in the assembly of elaborate organic molecules. The bromine atom on the aromatic ring is particularly significant as it can act as a leaving group in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions are fundamental in modern organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.
The differential reactivity between the bromine and chlorine atoms can allow for sequential, site-selective reactions, adding to its versatility. nih.gov For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce a substituent at the bromine position while leaving the chlorine atom intact for a subsequent transformation. General classes of 1-bromoalkylbenzene derivatives are known to be useful intermediates for creating medicines and agrochemicals. google.com The benzyloxy group functions as a protecting group for a phenol (B47542), which can be removed in a later synthetic step to reveal a hydroxyl group, a common functional group in many biologically active compounds and advanced materials.
Building Block for Intermediates in Pharmaceutical Research
The structural framework of this compound is relevant to the field of medicinal chemistry and pharmaceutical development. Halogenated aromatic compounds are integral components of many active pharmaceutical ingredients (APIs). While direct application of this specific isomer in a commercial drug is not prominently documented, the utility of closely related analogues is well-established, highlighting its potential in drug discovery.
For example, a structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. google.comgoogle.com The synthesis of Dapagliflozin and related SGLT2 inhibitors often involves the creation of a C-aryl glucoside, a process that relies on intermediates derived from substituted bromochlorobenzenes. google.comgoogleapis.com
Furthermore, research into new therapeutic agents has demonstrated the importance of the benzyloxy-benzyl motif. In a study focused on developing new antitubercular agents, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated. nih.gov The study found that halogen substituents on the benzyloxy ring, such as chlorine and fluorine, led to the most potent molecules against the M. tuberculosis strain. nih.gov This suggests that this compound is a highly relevant scaffold for investigation in the development of new drugs.
Utility in the Preparation of Agrochemical Precursors
In the agrochemical industry, the development of new herbicides, fungicides, and insecticides often relies on halogenated aromatic intermediates. researchgate.net 1-Bromoalkylbenzene derivatives are generally considered useful intermediates for agrochemicals. google.com The presence of both bromine and chlorine in this compound makes it a candidate for the synthesis of novel active ingredients in crop protection products. The specific substitution pattern can influence the biological activity and selectivity of the final agrochemical product. While specific examples for this exact isomer are not prevalent in public literature, the general importance of halogenated building blocks in this sector underscores its potential utility. researchgate.net
Integration into Materials Science for Polymer and Advanced Material Development
The field of materials science utilizes specialized organic molecules to create polymers, liquid crystals, and other advanced materials with unique properties. Aromatic compounds containing halogens are often employed as monomers or building blocks for functional materials. The structural features of this compound, specifically its rigid aromatic core and reactive halogen sites, make it a candidate for such applications.
For instance, a structurally related compound is used in the preparation of functional materials like liquid crystals and polymers, which require a halogenated aromatic core. The synthesis of specialty acrylic resins and other polymers can involve intermediates derived from complex aromatic structures. chemicalbook.com The potential for this compound to be incorporated into polymer backbones or to serve as a precursor for liquid crystal molecules exists, though specific, documented examples are sparse.
Conclusion and Future Research Perspectives
Synthesis and Mechanistic Understanding of 1-(Benzyloxy)-2-bromo-4-chlorobenzene
The future of research on this compound begins with refining its synthesis and deepening the mechanistic understanding of its formation. The primary route to this compound is anticipated to be the Williamson ether synthesis.
This well-established reaction involves the deprotonation of a phenol (B47542) by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. youtube.com For the synthesis of the target compound, this would involve the reaction of 2-bromo-4-chlorophenol (B154644) with benzyl (B1604629) bromide or benzyl chloride.
Future research should focus on optimizing this synthesis for efficiency, yield, and sustainability. This includes a systematic investigation of various bases, solvents, and reaction conditions. While strong bases like sodium hydride (NaH) are effective, exploring milder alternatives such as potassium carbonate (K₂CO₃) could offer environmental and safety benefits. prepchem.com Mechanistic studies could involve kinetic analysis to understand the reaction rates and computational modeling to probe the transition state of the SN2 reaction. A deeper understanding of the electronic effects of the bromo and chloro substituents on the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide will be crucial for maximizing reaction efficiency.
Furthermore, a key area of investigation will be the synthesis of the precursor, 2-bromo-4-chlorophenol. A high-purity starting material is essential. Patented methods for producing this phenol with high regioselectivity, for instance through the use of specialized nanocatalysts during the bromination of o-chlorophenol, represent a significant area for further development and adaptation. google.com
Table 1: Potential Synthetic Parameters for Investigation
| Parameter | Variables for Investigation | Research Goal |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Maximize yield, improve safety profile |
| Solvent | Acetone, DMF, Acetonitrile | Optimize reaction rate and solubility |
| Temperature | Room Temperature to Reflux | Determine optimal energy input |
| Leaving Group | Benzyl Bromide vs. Benzyl Chloride | Evaluate reactivity vs. cost/stability |
Future Directions in Selective Functionalization and Derivatization
The primary value of this compound as a synthetic intermediate lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is generally less stable and more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the carbon-chlorine (C-Cl) bond. This reactivity difference is the foundation for future explorations into its selective functionalization.
Future research will undoubtedly concentrate on exploiting this reactivity gradient in various cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are prime candidates for investigation. The main objective will be to develop highly selective conditions that allow for the exclusive transformation of the C-Br bond while leaving the C-Cl bond intact. This would generate a versatile monohalogenated intermediate, which could then undergo a second, different coupling reaction at the chlorine position.
A significant research avenue will be the exploration of ligand effects on the selectivity of these transformations. The development of palladium catalysts with specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could further enhance the selectivity for the C-Br bond, even under forcing conditions. Mechanistic studies, including kinetic analysis and the isolation of catalytic intermediates, will be vital to understanding how ligand architecture controls the chemoselectivity of the oxidative addition step. mit.edu
Beyond cross-coupling, selective metal-halogen exchange reactions, for instance using organolithium or Grignard reagents at low temperatures, could provide an alternative route to functionalization at the bromine position. The resulting organometallic intermediate could then be trapped with a variety of electrophiles.
Table 2: Prospective Selective Functionalization Reactions
| Reaction Type | Potential Coupling Partner | Target Functionality | Research Focus |
| Suzuki-Miyaura | Aryl/vinyl boronic acids | Biaryl/styrenyl derivatives | Ligand and base optimization for C-Br selectivity |
| Buchwald-Hartwig | Amines, amides | Arylamines, anilines | Catalyst system development for C-N bond formation |
| Sonogashira | Terminal alkynes | Aryl alkynes | Copper co-catalyst effects, amine base screening |
| Heck | Alkenes | Substituted styrenes | Phosphine ligand choice to control regioselectivity |
Potential for Novel Methodologies and Catalyst Development
This compound serves as an ideal test substrate for the development and validation of new synthetic methodologies and catalytic systems. Its defined structure and differential reactivity allow for a clear assessment of the efficacy and selectivity of novel catalysts.
One promising future direction is the application of micellar catalysis to cross-coupling reactions involving this substrate. Performing these reactions in water using surfactants to form nanomicelles where the catalysis occurs represents a significant advancement in green chemistry. researchgate.net Investigating the performance of catalysts in such aqueous systems with this compound would be a valuable contribution to sustainable synthesis.
Another exciting frontier is the use of this compound in the exploration of C-H activation/functionalization reactions. Methodologies like the Catellani reaction, which uses a norbornene mediator to enable ortho-C-H functionalization alongside an ipso-coupling reaction, could lead to novel transformations. google.com Applying such a reaction to this compound could potentially allow for the simultaneous or sequential functionalization at the C-Br bond and the C-H bond ortho to the benzyloxy group, creating highly complex molecular architectures in a single operation.
Finally, the development of catalysts based on more abundant and less expensive metals, such as nickel or copper, to perform the selective transformations currently dominated by palladium is a major goal in modern chemistry. Using this compound as a benchmark substrate to evaluate the performance of these new non-precious metal catalysts would be a significant area of future research, contributing to more economical and sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(benzyloxy)-2-bromo-4-chlorobenzene while minimizing competing substitution reactions?
- Methodology : Start with a pre-functionalized benzene ring (e.g., 1-bromo-4-chlorobenzene) and introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr). Use a benzyl alcohol derivative under basic conditions (e.g., NaH or K2CO3) to ensure deprotonation and activation. To avoid over-halogenation, control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to benzylating agent). Monitor progress via TLC or GC-MS .
- Purification : Column chromatography with hexane/ethyl acetate (8:2) resolves unreacted halobenzene and benzyl alcohol byproducts .
Q. What spectroscopic techniques effectively characterize the substitution pattern of this compound?
- 1H/13C NMR : Identify the benzyloxy group via downfield shifts for the –OCH2– protons (δ 4.5–5.0 ppm) and aromatic protons adjacent to electronegative substituents (Br, Cl). Coupling patterns distinguish ortho/para substituents .
- X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing dihedral angles between the benzyloxy and benzene rings (typically 3–10° for coplanar systems) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound?
- Computational approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate Fukui indices or electrostatic potential maps. These identify electron-deficient sites (e.g., para to Cl) as reactive centers for SNAr. Compare activation energies for substitution at Br vs. Cl positions .
- Validation : Correlate DFT-predicted reactivity with experimental kinetic data (e.g., reaction rates with amines or thiols) .
Q. What strategies mitigate halogen exchange (e.g., Br ↔ Cl scrambling) during cross-coupling reactions with this compound?
- Palladium catalysis : Use Pd(PPh3)4 with mild bases (K2CO3) in Suzuki-Miyaura couplings to selectively retain the chloro substituent. Bromine’s higher electronegativity ensures preferential oxidative addition to Pd(0) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates and reduce halide mobility, minimizing exchange .
Q. How does the steric and electronic environment of the benzyloxy group influence the stability of this compound under acidic/basic conditions?
- Acidic conditions : Protonation of the ether oxygen destabilizes the benzyloxy group, leading to cleavage. Use HCl (0.1–1 M) in dioxane at 25°C to study hydrolysis kinetics .
- Steric effects : Bulky benzyl groups (e.g., substituted benzyloxy) reduce hydrolysis rates by hindering nucleophilic attack. Compare with methyl or ethyl ether analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound derivatives?
- Source evaluation : Cross-check purity data (HPLC ≥98%) and crystallization solvents. For example, recrystallization from ethanol vs. hexane may yield polymorphs with 5–10°C melting point variations .
- Dynamic DSC : Perform differential scanning calorimetry to detect metastable phases or impurities affecting thermal properties .
Methodological Best Practices
Q. What precautions ensure reproducibility in synthesizing this compound via Ullmann-type couplings?
- Catalyst preparation : Pre-reduce CuI with ascorbic acid to generate active Cu(0) nanoparticles, enhancing coupling efficiency .
- Oxygen exclusion : Conduct reactions under N2/Ar to prevent catalyst oxidation and side-product formation (e.g., diaryl ethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
